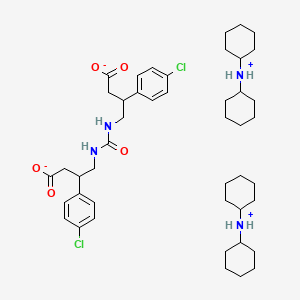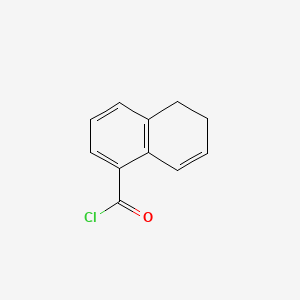
5,6-Dihydronaphthalene-1-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydronaphthalene-1-carbonyl Chloride is a chemical compound with the molecular formula C₁₁H₉ClO and a molecular weight of 192.64 g/mol. It is an intermediate in the synthesis of Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). The compound is known for its role in organic synthesis and its utility as a building block in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1-carbonyl Chloride typically involves the chlorination of 5,6-Dihydronaphthalene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
5,6-Dihydronaphthalene-1-carboxylic acid+SOCl2→5,6-Dihydronaphthalene-1-carbonyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydronaphthalene-1-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to catalyze certain reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reaction with an amine can yield an amide derivative.
Applications De Recherche Scientifique
5,6-Dihydronaphthalene-1-carbonyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is an intermediate in the synthesis of biologically active molecules, such as Palonosetron.
Medicine: It plays a crucial role in the development of drugs used to treat chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dihydronaphthalene-1-carbonyl Chloride is primarily related to its role as an intermediate in the synthesis of Palonosetron. Palonosetron acts as a 5-HT3 receptor antagonist, blocking the action of serotonin and preventing nausea and vomiting associated with chemotherapy. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dihydro-1-naphthalenecarbonyl chloride
- 1-Naphthalenecarbonyl chloride, 5,6-dihydro-
Comparison
5,6-Dihydronaphthalene-1-carbonyl Chloride is unique due to its specific structure and reactivity. Compared to other similar compounds, it is particularly valuable as an intermediate in the synthesis of Palonosetron, highlighting its importance in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H9ClO |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
5,6-dihydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7H,1,4H2 |
Clé InChI |
XPGNGDMETRWBLV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C(=CC=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



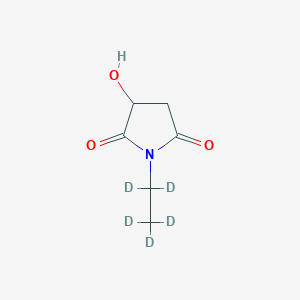
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
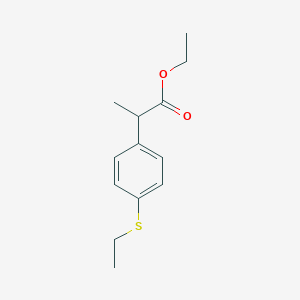
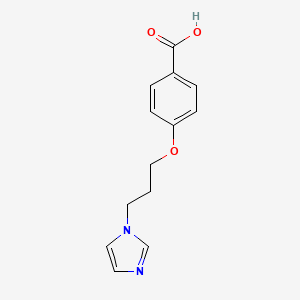
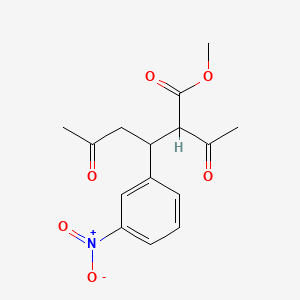
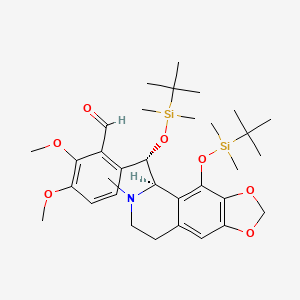
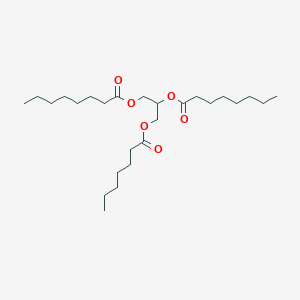
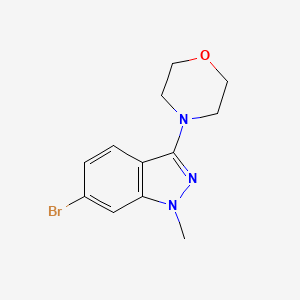
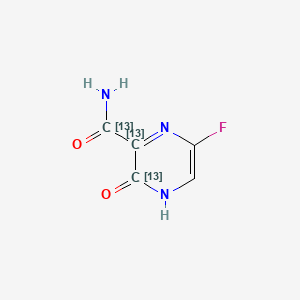

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
